Solvent blue 38

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Cosmetic colorant; Hair dyeing. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

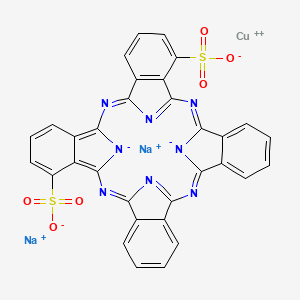

Structure

3D Structure of Parent

Propriétés

IUPAC Name |

copper;disodium;2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene-5,17-disulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H16N8O6S2.Cu.2Na/c41-47(42,43)21-13-5-11-19-23(21)31-37-27-17-9-3-1-7-15(17)25(34-27)33-26-16-8-2-4-10-18(16)28(35-26)38-32-24-20(30(40-32)36-29(19)39-31)12-6-14-22(24)48(44,45)46;;;/h1-14H,(H2-2,33,34,35,36,37,38,39,40,41,42,43,44,45,46);;;/q-2;+2;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKBXPLYSDKSFEQ-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=NC4=NC(=NC5=C6C(=C([N-]5)N=C7C8=C(C(=CC=C8)S(=O)(=O)[O-])C(=N7)N=C2[N-]3)C=CC=C6S(=O)(=O)[O-])C9=CC=CC=C94.[Na+].[Na+].[Cu+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H14CuN8Na2O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

780.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1328-51-4 | |

| Record name | Disulfo copper phthalocyanine amine salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.113 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What is the chemical structure of Solvent Blue 38?

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Solvent Blue 38, a synthetic dye with significant applications in both industrial and biomedical research settings. This document outlines its chemical structure, physicochemical properties, and key experimental protocols, with a focus on its use in neuroscience and histology.

Chemical Structure and Identification

This compound, also widely known by its trade name Luxol Fast Blue MBSN, is a member of the phthalocyanine class of dyes.[1] Its core structure consists of a copper phthalocyanine complex. The exact molecular formula has been reported with some variation across different sources, which is not uncommon for complex industrial dyes that may exist as a mixture of closely related structures. However, the most frequently cited molecular formula is C₃₂H₁₄CuN₈Na₂O₆S₂ .[2][3] The structure is characterized by a central copper atom chelated to a phthalocyanine macrocycle, which is further substituted with two sulfonate groups, with sodium atoms as the counter-ions.

Synonyms: Luxol Fast Blue MBSN, Fast Blue MBSN, C.I. 74180, Oil Blue 6G[1][4] CAS Number: 1328-51-4[1]

Physicochemical Properties

This compound is a dark blue to greenish-blue powder.[1] Its solubility in various solvents is a key characteristic, making it suitable for a range of applications. A summary of its quantitative properties is presented in the table below.

| Property | Value | Source(s) |

| Molecular Weight | ~780.16 g/mol | [2] |

| Melting Point | >300 °C | |

| Solubility in Methanol | 1 mg/mL | |

| Solubility in Water | Partially soluble | |

| Appearance | Dark blue, purple, or brown powder |

Synthesis and Manufacturing

The general manufacturing process for this compound involves the sulfonation of copper phthalocyanine. This is typically achieved by heating copper phthalocyanine with fuming sulfuric acid at a temperature of 50-60 °C for 10 to 15 hours. The resulting disulfonated product is then converted into its corresponding amine salt.[1]

A simplified workflow for the synthesis of this compound is illustrated in the diagram below.

Caption: Synthesis of this compound.

Experimental Protocols: Luxol Fast Blue Staining for Myelin Sheath

One of the most prominent applications of this compound in the scientific community is as a stain for myelin in histological preparations. The Luxol Fast Blue (LFB) staining technique is a standard method for the assessment of myelination and demyelination in the central nervous system.

Objective: To stain the myelin sheath in formalin-fixed, paraffin-embedded or frozen tissue sections.

Materials:

-

Luxol Fast Blue MBSN (this compound)

-

95% Ethanol

-

Distilled water

-

0.05% Lithium Carbonate solution

-

70% Ethanol

-

Cresyl Violet solution (for counterstaining)

-

Xylene or xylene substitute

-

Mounting medium

Procedure:

-

Deparaffinization and Hydration:

-

Immerse slides in xylene (2 changes of 5 minutes each).

-

Transfer to 100% ethanol (2 changes of 3 minutes each).

-

Hydrate through 95% ethanol (2 minutes) and 70% ethanol (2 minutes).

-

Rinse in distilled water.

-

-

Staining:

-

Immerse slides in Luxol Fast Blue solution in a staining jar.

-

Incubate overnight at 56-60°C (for paraffin sections) or for 1-2 hours at 56-60°C (for frozen sections).

-

-

Differentiation:

-

Rinse off excess stain with 95% ethanol.

-

Rinse briefly in distilled water.

-

Immerse slides in 0.05% lithium carbonate solution for 10-20 seconds.

-

Transfer to 70% ethanol for 10-20 seconds to stop the differentiation.

-

Rinse in distilled water.

-

Check microscopically. The gray matter should be colorless, and the white matter should be blue. Repeat differentiation if necessary.

-

-

Counterstaining (Optional):

-

Immerse slides in Cresyl Violet solution for 30-60 seconds.

-

Rinse briefly in distilled water.

-

Differentiate in 95% ethanol until the desired staining intensity of neurons is achieved.

-

-

Dehydration and Mounting:

-

Dehydrate through 95% ethanol (2 minutes), 100% ethanol (2 changes of 3 minutes each).

-

Clear in xylene (2 changes of 5 minutes each).

-

Mount with a resinous mounting medium.

-

The following diagram illustrates the workflow for the Luxol Fast Blue staining protocol.

Caption: Luxol Fast Blue Staining Workflow.

Applications

Beyond its critical role in neuroscience research for myelin visualization, this compound has widespread industrial applications.[5] Its excellent solubility in organic solvents and vibrant color make it a valuable colorant in:

-

Plastics: For coloring various polymers.

-

Inks: In the formulation of printing inks.

-

Coatings: To provide durable and lightfast coloration.

-

Textiles: For dyeing synthetic fibers.

References

Physical and chemical properties of Luxol Fast Blue MBSN.

For Immediate Release

This technical guide provides an in-depth overview of the physical and chemical properties of Luxol Fast Blue MBSN, a phthalocyanine dye widely utilized by researchers, scientists, and drug development professionals for the histological staining of myelin in the central nervous system. This document outlines its core properties, experimental protocols for its use, and a visualization of the staining workflow.

Core Physical and Chemical Properties

Luxol Fast Blue MBSN, also known as Solvent Blue 38, is a synthetic blue dye recognized for its selective staining of myelin sheaths.[1] Its fundamental properties are summarized below to provide a baseline for its application in a laboratory setting.

| Property | Value | Reference |

| CAS Number | 1328-51-4 | [1][2] |

| Molecular Formula | C₃₂H₁₄CuN₈Na₂O₆S₂ | [1][2] |

| Molecular Weight | 780.16 g/mol | [1][2] |

| Appearance | Blue Powder | [3] |

| Solubility | Insoluble in water and hydrocarbons. Soluble in alcohols (methanol, ethanol, propanols) and very soluble in glycols, ethanolamine, and choline.[2] | |

| Absorption Maximum (λmax) | 669 nm | [4] |

| Colour Index Number | 74180 | [5][6] |

Mechanism of Action in Myelin Staining

Luxol Fast Blue MBSN functions as a stain through an acid-base reaction with the phospholipids that are abundant in the myelin sheath of neurons.[7] While the precise binding sites are not fully elucidated, it demonstrates a strong affinity for phospholipids such as phosphatidylcholine, phosphatidylethanolamine, phosphatidylserine, and sphingomyelin.[7] This selective binding allows for the vivid blue to green visualization of myelinated fibers, providing a stark contrast to other neural tissues, which can be counterstained for further differentiation.[1][8][9]

Experimental Protocol: Luxol Fast Blue Staining for Myelin Sheaths

The following protocol is a standard method for staining myelin/myelinated axons in formalin-fixed, paraffin-embedded brain and spinal cord tissue sections. This procedure is widely adopted for identifying basic neuronal structures.[8][10]

Materials:

-

Luxol Fast Blue MBSN solution (0.1% in 95% ethanol with 0.5% glacial acetic acid)[11]

-

Distilled water

-

Cresyl Violet solution (optional, for counterstaining)[8][11]

-

Coplin jars

-

Microscope slides with prepared tissue sections

Procedure:

-

Deparaffinization and Hydration:

-

Staining:

-

Rinsing:

-

Differentiation:

-

Immerse slides in 0.05% lithium carbonate solution for 5-30 seconds.[8][12][13]

-

Continue differentiation in 70% ethanol for 5-30 seconds, or until the gray matter is colorless and the white matter is sharply defined.[8][12] This step should be monitored microscopically.

-

Rinse thoroughly in distilled water.[8][12] The differentiation steps may be repeated if necessary.[8]

-

-

Counterstaining (Optional):

-

Dehydration and Mounting:

Expected Results:

-

Neuropil: Pink/Purple (with H&E counterstain)[15]

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of the Luxol Fast Blue staining protocol.

Caption: Luxol Fast Blue Staining Workflow.

Safety and Handling

Luxol Fast Blue MBSN is intended for laboratory use.[16] While it is not classified as a hazardous substance under OSHA 2012 or Regulation (EC) No. 1272/2008, standard laboratory safety practices should be followed.[16][17] This includes wearing appropriate personal protective equipment such as gloves and safety glasses, ensuring adequate ventilation, and avoiding dust formation, ingestion, and inhalation.[16][18] Store in a cool, dry, and well-ventilated place.[18] For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).[16][18]

References

- 1. dawnscientific.com [dawnscientific.com]

- 2. Thermo Scientific Chemicals Luxol™ Fast Blue MBSN, pure | Fisher Scientific [fishersci.ca]

- 3. 212170250 [thermofisher.com]

- 4. Absorption [Luxol Fast Blue Mbsn] | AAT Bioquest [aatbio.com]

- 5. stainsfile.com [stainsfile.com]

- 6. Luxol Fast Blue MBSN, C.I. 74180 - Biognost [biognost.com]

- 7. Luxol fast blue stain - Wikipedia [en.wikipedia.org]

- 8. biotna.net [biotna.net]

- 9. ihisto.io [ihisto.io]

- 10. biomedical-sciences.uq.edu.au [biomedical-sciences.uq.edu.au]

- 11. kumc.edu [kumc.edu]

- 12. fdneurotech.com [fdneurotech.com]

- 13. biognost.com [biognost.com]

- 14. agarscientific.com [agarscientific.com]

- 15. wikipedia.nucleos.com [wikipedia.nucleos.com]

- 16. fishersci.com [fishersci.com]

- 17. agarscientific.com [agarscientific.com]

- 18. fishersci.es [fishersci.es]

An In-depth Technical Guide to the Solubility of Solvent Blue 38 in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Solvent Blue 38 in various organic solvents. The information is intended to assist researchers, scientists, and professionals in drug development in the effective use of this dye for various applications, including biological staining and formulation development.

Introduction to this compound

This compound, also known as Luxol Fast Blue MBSN, is a copper phthalocyanine dye.[1] It is widely used in various industrial and scientific applications, such as in the manufacturing of inks, coatings, and plastics, as well as for staining myelin in histological preparations.[2][3] Its utility is significantly influenced by its solubility in different solvent systems. Understanding its solubility profile is therefore critical for optimizing its use in experimental and industrial settings.

Quantitative Solubility Data

The solubility of this compound has been reported in several common solvents. The following table summarizes the available quantitative and qualitative solubility data. It is important to note that quantitative data for a wide range of organic solvents is not extensively available in published literature.

| Solvent | Solubility | Observations | Source(s) |

| Methanol | 1 mg/mL | Soluble, forms a blue solution | [2] |

| Acetone | 1% (w/v) | Forms a turbid, blue to very deep blue solution | [2] |

| Water | 1 mg/mL; 4.116 g/L at 28°C | Soluble to partly soluble | [2][4] |

| Dimethyl Sulfoxide (DMSO) | Slightly Soluble | - | [5] |

| Ethanol | Soluble (qualitative) | - | [4] |

| 2-Propanol | Soluble (qualitative) | - | |

| Ethyl Acetate | Very low solubility | - |

Note: The term "soluble" in a qualitative context indicates that the substance dissolves to a visually appreciable extent, but the exact concentration is not specified.

Experimental Protocol for Determining Solubility

The following is a representative experimental protocol for determining the solubility of this compound in an organic solvent. This protocol is based on the gravimetric method, a common and reliable technique for solubility determination.

Objective: To determine the saturation solubility of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound powder

-

Selected organic solvent (e.g., ethanol, acetone)

-

Analytical balance (readable to 0.1 mg)

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Syringe filters (0.22 µm pore size, solvent-compatible)

-

Glass syringes

-

Pre-weighed evaporation dishes

-

Vacuum oven or desiccator

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound powder to a series of vials.

-

Accurately pipette a known volume (e.g., 5 mL) of the desired organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker or incubator set to the desired experimental temperature (e.g., 25°C).

-

Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure saturation is reached.

-

-

Sample Collection and Filtration:

-

After equilibration, allow the vials to stand undisturbed at the experimental temperature for at least 2 hours to allow undissolved solid to settle.

-

Carefully draw a known volume of the supernatant (e.g., 2 mL) into a glass syringe.

-

Attach a 0.22 µm syringe filter to the syringe.

-

Dispense the filtered solution into a pre-weighed evaporation dish. Record the exact volume of the filtered solution.

-

-

Solvent Evaporation and Mass Determination:

-

Place the evaporation dish in a vacuum oven at a temperature below the boiling point of the solvent until all the solvent has evaporated.

-

Alternatively, the dish can be placed in a desiccator under vacuum.

-

Once the solvent is completely evaporated, re-weigh the evaporation dish containing the dried this compound residue.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty evaporation dish from the final weight.

-

The solubility can then be expressed in g/L or mg/mL using the following formula:

Solubility (g/L) = (Mass of residue (g)) / (Volume of filtered solution (L))

-

Safety Precautions:

-

Always work in a well-ventilated area or under a fume hood when handling organic solvents.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for this compound and the specific solvent being used for detailed safety information.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the application of this compound in a biological staining procedure, specifically for myelin sheath staining.

This guide provides a foundational understanding of the solubility of this compound and its application. For specific research or development needs, it is recommended to perform in-house solubility studies using the described protocol to obtain precise data for the solvent systems and conditions of interest.

References

- 1. researchgate.net [researchgate.net]

- 2. Page loading... [guidechem.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. The Unexpected High Solubility of Fluorinated Zinc Phthalocyanines in Aqueous Solutions and Their Use for the Preparation of Photodynamic Coatings on Various Substrates - PMC [pmc.ncbi.nlm.nih.gov]

Solvent Blue 38: A Comprehensive Technical Guide for Researchers

CAS Number: 1328-51-4

This in-depth technical guide provides a comprehensive overview of Solvent Blue 38, a synthetic dye with significant applications in research, particularly in the fields of histology and neuroscience. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on the dye's properties, synthesis, and experimental applications.

Chemical and Physical Properties

This compound is a member of the phthalocyanine class of dyes.[1] It is recognized for its vibrant blue color and its solubility in various organic solvents. The following table summarizes its key quantitative properties.

| Property | Value | Reference(s) |

| CAS Number | 1328-51-4 | [1][2][3][4][5][6][7] |

| Molecular Formula | C₃₂H₁₆CuN₈Na₂O₆S₂ | [1] |

| Molecular Weight | 782.18 g/mol | [1] |

| Appearance | Dark blue, purple, or brown powder | [2] |

| Melting Point | ~235 °C | [2] |

| Solubility | Soluble in methanol (1 mg/mL) | [7] |

Synthesis Overview

The manufacturing process for this compound involves the disulfonation of copper phthalocyanine. This is achieved by heating copper phthalocyanine with fuming sulfuric acid at a temperature of 50-60 °C for 10 to 15 hours. The resulting disulfonated compound is then converted into an amine salt to yield the final product.[1][8]

Core Application: Histological Staining of Myelin

One of the most prominent applications of this compound is in the preparation of Luxol Fast Blue solution, a widely used stain for myelin in histological sections.[4][9] The dye exhibits a strong affinity for the lipoproteins that constitute the myelin sheath, staining them a distinct blue.[9][10] This property is invaluable for the microscopic examination of the central nervous system and the identification of demyelination, a hallmark of various neurodegenerative diseases.[8]

Mechanism of Staining

The staining mechanism of Luxol Fast Blue is understood to be an acid-base reaction. The basic lipoproteins of the myelin sheath replace the base of the dye molecule, leading to the formation of a salt and the characteristic blue staining.[5]

Experimental Protocol: Luxol Fast Blue Staining for Myelin

The following is a detailed protocol for the staining of myelin/myelinated axons in formalin-fixed, paraffin-embedded brain and spinal cord tissue sections. This procedure can also be adapted for frozen sections.

Reagents

-

Luxol Fast Blue Solution (0.1%):

-

Luxol Fast Blue MBSN (this compound): 0.1 g

-

95% Ethyl Alcohol: 100 mL

-

10% Acetic Acid: 0.5 mL

-

Mix and filter before use. The solution can be stored and reused.[4]

-

-

Lithium Carbonate Solution (0.05%):

-

Lithium Carbonate: 0.05 g

-

Distilled Water: 100 mL

-

-

70% Ethyl Alcohol

-

Cresyl Violet Solution (0.1%) (for counterstaining):

-

Cresyl Violet Acetate: 0.1 g

-

Distilled Water: 100 mL

-

Just before use, add 5-10 drops of 10% acetic acid per 50 mL of stain.[4]

-

Procedure

-

Deparaffinization and Hydration: Deparaffinize tissue sections and hydrate them through a series of graded alcohols to 95% ethyl alcohol.[2]

-

Staining: Immerse the slides in the Luxol Fast Blue solution in a 56°C oven and leave them overnight. For frozen sections, the incubation time should not exceed 16 hours.[2]

-

Rinsing: Rinse off the excess stain with 95% ethyl alcohol, followed by a rinse in distilled water.[2]

-

Differentiation (Part 1): Differentiate the slides in the 0.05% lithium carbonate solution for approximately 30 seconds.[2]

-

Differentiation (Part 2): Continue the differentiation process in 70% ethyl alcohol for another 30 seconds.[2]

-

Microscopic Check: Rinse the slides in distilled water and examine them under a microscope. The gray matter should be clear, and the white matter should be sharply defined.[2] Repeat the differentiation steps if necessary.

-

Counterstaining: Once differentiation is complete, place the slides in distilled water.[2] For counterstaining, immerse the slides in the cresyl violet solution for 30-40 seconds.[2]

-

Final Rinsing and Dehydration: Rinse the slides in distilled water.[2] Differentiate in 95% ethyl alcohol for 5 minutes, checking microscopically.[2] Dehydrate the sections through two changes of 100% alcohol for 5 minutes each.[2]

-

Clearing and Mounting: Clear the slides in two changes of xylene for 5 minutes each and then mount with a resinous medium.[2]

Expected Results

Experimental Workflow Diagram

The following diagram illustrates the key steps in the Luxol Fast Blue staining protocol.

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. Luxol Fast Blue Staining Protocol for Myelin - IHC WORLD [ihcworld.com]

- 3. fdneurotech.com [fdneurotech.com]

- 4. specialstains.rcpaqap.com.au [specialstains.rcpaqap.com.au]

- 5. research.chop.edu [research.chop.edu]

- 6. biomedical-sciences.uq.edu.au [biomedical-sciences.uq.edu.au]

- 7. This compound practical grade 1328-51-4 [sigmaaldrich.com]

- 8. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 9. scientificlabs.co.uk [scientificlabs.co.uk]

- 10. This compound practical grade 1328-51-4 [sigmaaldrich.com]

Unveiling the Role of Solvent Blue 38 in Modern Biological Research: A Technical Guide

For Immediate Release

A Deep Dive into the Core Applications of Solvent Blue 38 for Researchers, Scientists, and Drug Development Professionals

This technical guide serves as an in-depth resource on the key applications of this compound, more commonly known in the scientific community as Luxol Fast Blue, within the realm of biological research. This document elucidates the fundamental principles, experimental protocols, and significant contributions of this versatile dye, with a particular focus on its utility in neuroscience and drug development.

Introduction: The Enduring Relevance of a Classic Histological Stain

This compound, a copper phthalocyanine dye, has been a cornerstone of histological staining for decades.[1] Its enduring legacy lies in its remarkable ability to selectively bind to and visualize specific components of the central nervous system (CNS), most notably the myelin sheath that insulates nerve fibers.[2] This selective staining property has made it an invaluable tool for the study of neuroanatomy and the pathophysiology of a wide range of neurological disorders. This guide will explore its primary applications, delve into the mechanistic underpinnings of its staining properties, and provide detailed protocols for its use in the laboratory.

Core Application: Myelin Sheath Staining and Demyelination Studies

The principal and most widely recognized application of this compound is the staining of myelin sheaths in the central nervous system.[2] This technique, often referred to as the Luxol Fast Blue (LFB) stain, is considered a gold-standard method for identifying myelinated fibers and assessing the integrity of white matter.[3]

Mechanism of Action

The staining mechanism of this compound is based on an acid-base reaction. The dye, an acidic phthalocyanine, forms a salt linkage with the basic proteins of the lipoproteins that constitute the myelin sheath.[4] This interaction results in a brilliant blue to greenish-blue coloration of the myelin, providing a stark contrast against the unstained gray matter.

The Klüver-Barrera Method: A Dual Visualization Technique

A significant advancement in the application of this compound was the development of the Klüver-Barrera method. This technique combines the Luxol Fast Blue stain for myelin with a counterstain, typically cresyl violet, which stains the Nissl substance in the cytoplasm of neurons.[1] This dual-staining approach allows for the simultaneous visualization of both myelinated fibers (blue) and neuronal cell bodies (violet), enabling a comprehensive anatomical assessment of CNS tissue.[5]

Role in Neurodegenerative Disease Research and Drug Development

The ability of this compound to clearly delineate areas of myelination and demyelination has made it an indispensable tool in the study of neurodegenerative diseases characterized by myelin loss, such as multiple sclerosis (MS).[6] Researchers utilize LFB staining to:

-

Identify and quantify demyelinated plaques: In MS models, LFB staining is the standard for detecting and measuring the extent of demyelinated lesions.[3]

-

Assess remyelination: The intensity of LFB staining can be used to evaluate the efficacy of potential therapeutic agents aimed at promoting myelin repair.[7]

-

Neurotoxicity screening: In preclinical studies, LFB staining helps to assess the potential neurotoxic effects of new drug candidates by revealing any damage to myelinated structures.[3]

The quantitative nature of LFB staining, particularly when analyzed using densitometry, provides a valuable endpoint for evaluating the outcomes of experimental treatments in animal models of neurological diseases.[7][8]

Quantitative Analysis of Myelination and Demyelination

The stoichiometric binding of this compound to myelin allows for the quantitative assessment of myelin content in tissue sections.[3] This is typically achieved by measuring the optical density (OD) of the blue stain, which correlates with the amount of myelin present.

| Parameter | Finding | Reference |

| Correlation with Myelin Content | The amount of Luxol Fast Blue stain measured is proportional to the thickness of the tissue section, indicating a stoichiometric relationship. | [3] |

| Multiple Sclerosis Studies | Diffusely abnormal white matter in MS brains shows a significant reduction in Luxol Fast Blue staining optical density (-29%). | [1] |

| Correlation with MRI | A strong correlation (mean Spearman ρ of 0.74 ± 0.11) exists between the optical density of LFB-stained brain slices and myelin estimations from quantitative MRI. | [6][8] |

| Spinal Cord Injury | Optical density measurements of LFB staining are used to quantify myelination and evaluate the effect of treatments on remyelination after spinal cord injury. | [7][9] |

Experimental Protocols

Klüver-Barrera Method for Myelin and Neuron Staining

This protocol is a standard method for the simultaneous visualization of myelin sheaths and nerve cells in paraffin-embedded tissue sections.

Reagents:

-

0.1% Luxol Fast Blue (this compound) solution in 95% ethanol with 0.5% glacial acetic acid

-

0.05% Lithium Carbonate solution

-

70% Ethanol

-

0.1% Cresyl Violet solution

-

Xylene

-

Graded alcohols (100%, 95%)

-

Distilled water

Procedure:

-

Deparaffinization and Hydration: Deparaffinize sections in xylene and hydrate through graded alcohols to 95% ethanol.

-

Staining: Immerse slides in Luxol Fast Blue solution in a 56-60°C oven overnight.

-

Rinsing: Rinse off excess stain with 95% ethanol, followed by a rinse in distilled water.

-

Differentiation (Part 1): Briefly immerse slides in 0.05% lithium carbonate solution.

-

Differentiation (Part 2): Continue differentiation in 70% ethanol until the gray matter is colorless and the white matter is sharply defined. This step should be monitored microscopically.

-

Washing: Wash thoroughly in distilled water.

-

Counterstaining: Stain with 0.1% cresyl violet solution for 3-6 minutes.

-

Dehydration and Mounting: Dehydrate through graded alcohols, clear in xylene, and mount with a resinous medium.

Expected Results:

-

Myelin: Blue to greenish-blue

-

Neurons (Nissl Substance): Violet/Purple

-

Nuclei: Purple

Visualization of Methodologies

Logical Workflow for Myelin Staining and Analysis

Caption: A flowchart illustrating the key steps from tissue preparation to analysis in a typical Luxol Fast Blue staining experiment.

Signaling Pathway Visualization in Demyelinating Disease and Therapeutic Intervention

While this compound does not directly interact with signaling pathways, its application is crucial for visualizing the outcomes of pathway modulation in demyelinating diseases. The following diagram illustrates a simplified conceptual relationship.

Caption: A diagram showing the conceptual role of LFB staining in assessing the effects of therapeutic interventions on demyelination and remyelination pathways.

Staining of Neurons and Glial Cells

While this compound is primarily a myelin stain, its combination with nuclear and cytoplasmic counterstains in methods like the Klüver-Barrera technique allows for the clear visualization of other neural cell types.

-

Neurons: The Nissl substance (rough endoplasmic reticulum) in the cytoplasm of neurons is stained purple by cresyl violet, allowing for the identification of neuronal cell bodies and the assessment of neuronal health (e.g., chromatolysis).[1]

-

Glial Cells: While not specifically staining glial cells with a distinct color, the counterstain highlights their nuclei, enabling their identification and the assessment of glial cell populations (e.g., gliosis) in relation to myelinated tracts.

It is important to note that there is no established standalone protocol for using this compound to specifically stain neurons or glial cells. Their visualization is a secondary benefit of the combined staining methods.

Toxicity in Biological Systems

A comprehensive search of the available scientific literature did not yield specific quantitative toxicity data for this compound in the context of in vitro or in vivo biological research, such as IC50 values for neuronal or glial cell lines. As a histological stain applied to fixed tissues, the acute toxicity to living cells is not a primary concern for its main applications. However, as with all laboratory chemicals, appropriate safety precautions should be taken during its handling and disposal.

Conclusion

This compound, or Luxol Fast Blue, remains a powerful and widely used tool in biological research, particularly in the field of neuroscience. Its ability to robustly and quantitatively stain myelin makes it an essential technique for studying the anatomy of the central nervous system and the pathology of demyelinating diseases. The Klüver-Barrera method further extends its utility by allowing for the simultaneous visualization of neurons. While its direct application in drug development is limited to preclinical evaluation of neuroprotective and remyelinating agents, its role in providing critical histological endpoints cannot be overstated. Future research may explore the development of derivatives with enhanced properties or novel applications, but the foundational techniques described in this guide will likely continue to be a mainstay in neuroscience research for the foreseeable future.

References

- 1. Diffusely abnormal white matter in multiple sclerosis: further histologic studies provide evidence for a primary lipid abnormality with neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Luxol fast blue stain - Wikipedia [en.wikipedia.org]

- 3. Quantitative histochemistry of myelin using Luxol Fast Blue MBS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A revisit to staining reagents for neuronal tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Use of human neuroblastoma continuous cell lines for in vitro drug sensitivity screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Myelin Detection Using Rapid Quantitative MR Imaging Correlated to Macroscopically Registered Luxol Fast Blue-Stained Brain Specimens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Method for quantification of the myelin content using luxol fast blue staining in injured spinal cord of adult rats and whole body vibration as a possible method for enhancing (re)myelination | Harizanova | Scripta Scientifica Vox Studentium [journals.mu-varna.bg]

- 8. Myelin Detection Using Rapid Quantitative MR Imaging Correlated to Macroscopically Registered Luxol Fast Blue–Stained Brain Specimens - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

Understanding the Binding Affinity of Solvent Blue 38 to Lipoproteins: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Solvent Blue 38, also known as Luxol Fast Blue or Sudan Blue II, is a lipophilic dye traditionally used in histology to stain myelin, a structure exceptionally rich in lipoproteins.[1] Its strong affinity for the myelin sheath suggests a significant interaction with lipoprotein complexes. This technical guide provides an in-depth exploration of the potential binding affinity of this compound to various classes of lipoproteins. Due to a lack of direct quantitative studies on this specific interaction in publicly available literature, this document outlines the theoretical basis for such binding, presents hypothetical quantitative data, and provides detailed experimental protocols for researchers to investigate these interactions. The methodologies and data presented herein are based on established principles of small molecule-lipoprotein binding analysis and are intended to serve as a foundational resource for future research in this area.

Physicochemical Properties of Interacting Moieties

This compound

This compound is a large, complex organic molecule belonging to the phthalocyanine class of dyes.[2] Its structure is characterized by a central copper atom coordinated to a large aromatic macrocycle. Key properties influencing its interaction with lipoproteins include:

-

High Lipophilicity: The extensive aromatic system renders the molecule highly soluble in organic solvents and lipids, and poorly soluble in water.[1][3] This is the primary driver for its partitioning into the hydrophobic core of lipoproteins.

-

Molecular Structure: It is a large, planar molecule with a significant surface area, allowing for extensive van der Waals and hydrophobic interactions.[1][2]

-

Chemical Formula: C₃₂H₁₂CuN₈Na₂O₆S₂[2]

Lipoproteins

Lipoproteins are complex particles responsible for transporting hydrophobic lipids, such as triglycerides and cholesterol, through the aqueous environment of the bloodstream.[4] They consist of a central hydrophobic core surrounded by a hydrophilic shell.[4] The major classes of lipoproteins are distinguished by their size, density, and composition:[5]

-

High-Density Lipoprotein (HDL): The smallest and densest lipoprotein, with a high protein-to-lipid ratio.[5][6] It is involved in reverse cholesterol transport.[6]

-

Low-Density Lipoprotein (LDL): A major carrier of cholesterol in the blood.[5]

-

Very-Low-Density Lipoprotein (VLDL): Primarily transports triglycerides from the liver to other tissues.[7]

The core of these particles, rich in triglycerides and cholesteryl esters, presents a favorable environment for the sequestration of lipophilic molecules like this compound.[4] The outer shell, composed of phospholipids, free cholesterol, and apolipoproteins, provides potential sites for secondary interactions.[4]

Binding Affinity Analysis (Hypothetical)

The interaction between this compound and lipoproteins is presumed to be primarily driven by hydrophobic forces, leading to the partitioning of the dye into the lipid core of the lipoprotein particles. The specific affinity may vary between lipoprotein classes due to differences in their core composition and surface properties.

Hypothetical Quantitative Binding Data

The following table summarizes hypothetical binding parameters for this compound with major lipoprotein classes. These values are for illustrative purposes and would need to be determined experimentally.

| Lipoprotein Class | Dissociation Constant (Kᵈ) (µM) | Association Rate (kₐ) (M⁻¹s⁻¹) | Dissociation Rate (kᵈ) (s⁻¹) | Stoichiometry (n) |

| HDL | 5.2 | 1.5 x 10⁴ | 7.8 x 10⁻² | 2:1 |

| LDL | 1.8 | 4.2 x 10⁴ | 7.6 x 10⁻² | 5:1 |

| VLDL | 0.9 | 8.1 x 10⁴ | 7.3 x 10⁻² | 12:1 |

Table 1: Hypothetical binding parameters of this compound to human lipoproteins. Data is illustrative and not based on published experimental results.

Detailed Experimental Protocols

To quantitatively assess the binding of this compound to lipoproteins, several biophysical techniques can be employed. Below are detailed protocols for two such methods.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kᵈ), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of the interaction.[8][9]

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO) and then dilute it into the working buffer (e.g., phosphate-buffered saline, pH 7.4). The final concentration of the organic solvent should be identical in all solutions to minimize heats of dilution.[9]

-

Isolate and purify human HDL, LDL, and VLDL fractions using standard ultracentrifugation techniques.

-

Dialyze the purified lipoprotein fractions and the this compound solution against the same buffer to ensure a perfect match.[9]

-

Degas all solutions immediately before use to prevent bubble formation in the calorimeter cell.[9]

-

-

ITC Experiment:

-

Load the sample cell (typically ~200 µL) with the purified lipoprotein solution (e.g., 10-50 µM).[9]

-

Load the injection syringe (typically ~40 µL) with the this compound solution (e.g., 100-500 µM).[9]

-

Set the experimental temperature (e.g., 25°C or 37°C).

-

Perform a series of injections (e.g., 20 injections of 2 µL each) of the this compound solution into the lipoprotein solution, with sufficient time between injections for the signal to return to baseline.

-

Perform a control titration by injecting this compound into the buffer alone to measure the heat of dilution.

-

-

Data Analysis:

-

Subtract the heat of dilution from the raw titration data.

-

Integrate the resulting peaks to obtain the heat change per injection.

-

Fit the integrated data to a suitable binding model (e.g., a one-site binding model) to determine the Kᵈ, n, and ΔH. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.

-

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures binding events in real-time by detecting changes in the refractive index at the surface of a sensor chip.[10][11]

Methodology:

-

Sensor Chip Preparation:

-

Use a hydrophobic sensor chip (e.g., HPA or L1 chip) suitable for capturing lipid-based structures.

-

Immobilize the purified lipoprotein fractions (HDL, LDL, or VLDL) onto the sensor chip surface according to the manufacturer's instructions. This creates a stable lipid surface for interaction analysis.[12]

-

-

SPR Experiment:

-

Use a running buffer (e.g., PBS, pH 7.4) that has been filtered and degassed.

-

Inject a series of increasing concentrations of this compound over the immobilized lipoprotein surface.

-

Include a reference flow cell with no immobilized lipoprotein to subtract non-specific binding and bulk refractive index changes.

-

Monitor the association of this compound during the injection phase and its dissociation during the buffer flow phase in real-time.

-

-

Data Analysis:

-

Generate sensorgrams by plotting the response units (RU) versus time.

-

Fit the association and dissociation curves to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kₐ) and the dissociation rate constant (kᵈ).

-

Calculate the equilibrium dissociation constant (Kᵈ) as the ratio of kᵈ/kₐ.

-

Visualizations

Experimental Workflow

Hypothetical Signaling Pathway

The binding of a small molecule to a lipoprotein, such as LDL, could potentially modulate its interaction with cellular receptors, thereby influencing downstream signaling pathways.

Conclusion

While direct experimental evidence for the binding of this compound to circulating lipoproteins is currently lacking, its known affinity for the lipoprotein-rich myelin sheath provides a strong rationale for such an interaction.[1] Based on its physicochemical properties, this compound is expected to bind to lipoproteins, particularly within their hydrophobic cores. This guide provides a comprehensive framework for investigating this interaction, offering detailed, adaptable protocols for key biophysical techniques and illustrating how the resulting data can be structured and interpreted. The provided workflows and hypothetical data serve as a valuable resource for researchers aiming to elucidate the quantitative aspects of this binding and its potential biological implications. Further research in this area could provide insights into the biodistribution of this compound and similar lipophilic compounds.

References

- 1. Page loading... [guidechem.com]

- 2. worlddyevariety.com [worlddyevariety.com]

- 3. C.I. This compound [chembk.com]

- 4. Lipoprotein - Wikipedia [en.wikipedia.org]

- 5. Lipid - Fats, Oils, Phospholipids | Britannica [britannica.com]

- 6. Biochemistry, High Density Lipoprotein - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. lecture-notes.tiu.edu.iq [lecture-notes.tiu.edu.iq]

- 8. Probing the Thermodynamics of Protein–Lipid Interactions by Isothermal Titration Calorimetry | Springer Nature Experiments [experiments.springernature.com]

- 9. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]

- 10. Using Surface Plasmon Resonance to Quantitatively Assess Lipid-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. nicoyalife.com [nicoyalife.com]

The Dual Role of Solvent Blue 38 in Neurohistology: A Technical Guide to Staining Myelin, Neurons, and Glial Cells

For Researchers, Scientists, and Drug Development Professionals

Solvent Blue 38, more commonly known in histological applications as Luxol Fast Blue, is a phthalocyanine dye integral to the study of the central nervous system (CNS). While renowned for its vibrant and specific staining of myelin sheaths, its utility extends to the visualization of neurons and glial cells through combination with various counterstains. This technical guide provides an in-depth exploration of the principles and protocols governing the use of this compound in neurohistological studies, with a focus on practical application for research and drug development.

Principle of Staining

The primary mechanism of this compound staining is an acid-base reaction. The dye, a sulfonated copper phthalocyanine, is soluble in alcohol and forms a salt linkage with the basic proteins of the lipoproteins that constitute the myelin sheath.[1][2][3] This interaction results in a brilliant blue to blue-green coloration of myelinated fibers, providing a stark contrast to other neural tissues.[4] The differentiation step, typically involving lithium carbonate and ethanol, is crucial for removing excess dye and ensuring the specificity of the myelin stain.

While this compound does not directly stain neuronal bodies or glial fibers with the same affinity as myelin, it is almost invariably used with counterstains. Dyes such as Cresyl Violet or Hematoxylin are employed to stain the Nissl substance in the cytoplasm of neurons and the nuclei of both neurons and glial cells.[1] This combined approach allows for the simultaneous visualization of myelinated tracts, neuronal cell bodies, and glial cells, enabling detailed cytoarchitectural analysis.

Data Presentation: Quantitative Parameters for Staining Protocols

The following table summarizes key quantitative data from various established protocols for this compound (Luxol Fast Blue) staining. These parameters may require optimization based on tissue type, fixation method, and desired staining intensity.

| Parameter | Paraffin-Embedded Sections | Frozen Sections | Notes |

| Section Thickness | 5-10 µm | 20-30 µm | Thicker sections may require longer incubation and differentiation times. |

| This compound Solution | 0.1% (w/v) in 95% ethanol with 0.5% glacial acetic acid | 0.1% (w/v) in 95% ethanol with 0.5% glacial acetic acid | Prepare fresh and filter before use.[5] |

| Staining Temperature | 56-60°C | 56°C | Overnight incubation is common. |

| Staining Duration | Overnight (approx. 16 hours) | Up to 16 hours | Longer times can increase intensity but may require more differentiation.[6] |

| Differentiation Solution 1 | 0.05% Lithium Carbonate | 0.05% Lithium Carbonate | A brief dip (10-30 seconds) is often sufficient. |

| Differentiation Solution 2 | 70% Ethanol | 70% Ethanol | Used to stop the differentiation process and remove background staining. |

| Counterstain Solution | 0.1% Cresyl Violet with glacial acetic acid | 0.1% Cresyl Violet with glacial acetic acid | Stains Nissl substance in neurons and glial nuclei purple. |

| Counterstain Duration | 30-60 seconds | 30-60 seconds | Over-staining can obscure myelin detail. |

Experimental Protocols

Below are detailed methodologies for this compound (Luxol Fast Blue) staining, adaptable for both paraffin-embedded and frozen tissue sections.

Protocol 1: Luxol Fast Blue Staining for Paraffin-Embedded Sections

This protocol is a standard method for visualizing myelin in formalin-fixed, paraffin-embedded CNS tissue.

Solutions:

-

Luxol Fast Blue Solution (0.1%): Dissolve 1 gram of this compound in 1000 mL of 95% ethanol. Add 5 mL of glacial acetic acid. Mix well and filter before use.

-

Lithium Carbonate Solution (0.05%): Dissolve 0.5 grams of lithium carbonate in 1000 mL of distilled water.

-

70% Ethanol

-

Cresyl Violet Solution (0.1%): Dissolve 1 gram of Cresyl Violet acetate in 1000 mL of distilled water. Add 1 mL of glacial acetic acid just before use and filter.

Procedure:

-

Deparaffinization and Hydration: Deparaffinize sections in xylene and rehydrate through a graded series of ethanol (100%, 95%, 70%) to distilled water.

-

Staining: Immerse slides in the Luxol Fast Blue solution in an oven at 56-60°C overnight.

-

Rinsing: The next day, allow slides to cool to room temperature. Rinse off excess stain with 95% ethanol, followed by a rinse in distilled water.

-

Differentiation:

-

Immerse slides in the 0.05% lithium carbonate solution for 10-20 seconds.

-

Transfer to 70% ethanol for 20-30 seconds to stop the differentiation.

-

Rinse thoroughly in distilled water.

-

-

Microscopic Check: Check the differentiation under a microscope. The gray matter should be colorless, and the white matter should be sharply stained blue. Repeat the differentiation steps if necessary.

-

Counterstaining: Immerse slides in the Cresyl Violet solution for 30-60 seconds.

-

Rinsing: Rinse briefly in distilled water.

-

Dehydration and Mounting: Dehydrate the sections through a graded series of ethanol (70%, 95%, 100%), clear in xylene, and mount with a resinous mounting medium.

Expected Results:

-

Myelin: Blue to blue-green

-

Neurons and Glial Nuclei: Purple/Violet

-

Neuropil: Pinkish-purple

Protocol 2: Luxol Fast Blue Staining for Frozen Sections

This protocol is adapted for use with frozen (cryostat) sections of CNS tissue.

Procedure:

-

Fixation: Sections are typically fixed with 10% formalin before staining.

-

Staining: Immerse slides in the Luxol Fast Blue solution in an oven at 56°C for up to 16 hours.

-

Rinsing and Differentiation: Follow steps 3-5 from the paraffin protocol. Careful microscopic monitoring of the differentiation is crucial for frozen sections.

-

Counterstaining: Follow step 6 from the paraffin protocol.

-

Rinsing, Dehydration, and Mounting: Follow steps 7-8 from the paraffin protocol.

Visualizations

Experimental Workflow for this compound Staining

References

- 1. researchgate.net [researchgate.net]

- 2. jneurosci.org [jneurosci.org]

- 3. Histological - MRI Correlation in the Primary Motor Cortex of Patients with Amyotrophic Lateral Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. researchgate.net [researchgate.net]

- 6. Discriminative staining methods for the nervous system: luxol fast blue--periodic acid-Schiff--hematoxylin triple stain and subsidiary staining methods - PubMed [pubmed.ncbi.nlm.nih.gov]

The Evolution of Myelin Staining: A Technical Guide to Luxol Fast Blue Techniques

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

The visualization of myelin sheaths in the central nervous system (CNS) is a cornerstone of neuropathological research and plays a critical role in the development of therapeutics for demyelinating diseases. Among the arsenal of histological techniques available, Luxol Fast Blue (LFB) staining has remained a gold standard for over half a century. This technical guide provides a comprehensive overview of the historical development of LFB staining, from its inception to modern-day modifications, offering detailed experimental protocols and quantitative data to aid researchers in their application.

From Serendipity to Standard: The Origins of Luxol Fast Blue Staining

The story of Luxol Fast Blue as a myelin stain began in 1953 with the work of Heinrich Klüver and Elizabeth Barrera.[1] Their primary goal was to develop a method that could simultaneously stain both nerve cells and fibers. In their quest, they discovered that Luxol Fast Blue MBS, a member of the sulfonated copper phthalocyanine dye family, exhibited a strong affinity for the phospholipids present in myelin sheaths.[1] This led to the development of the now-famous Klüver-Barrera method, which combines LFB for myelin with a Nissl stain, typically Cresyl Violet, for neuronal cell bodies.

The underlying mechanism of LFB staining is an acid-base reaction. The basic groups of the phospholipids in the myelin sheath attract the acidic LFB dye, forming a stable salt. This results in the characteristic blue to blue-green staining of myelinated fibers, providing a stark contrast to the violet-stained neurons when counterstained with Cresyl Violet.

Core Staining Methodologies: A Comparative Overview

Over the decades, the original Klüver-Barrera method has been refined and modified to improve speed, specificity, and to combine it with other staining techniques for a more comprehensive histological analysis. Below are the detailed protocols for the foundational Klüver-Barrera method, a significant modification known as MCOLL, and a rapid microwave-assisted protocol.

Quantitative Data Summary

| Parameter | Klüver-Barrera Method | MCOLL Modification | Microwave-Assisted Method |

| Primary Stain | 0.1% Luxol Fast Blue in 95% Ethanol with 0.5% Acetic Acid | 0.1% Luxol Fast Blue in 95% Ethanol with 0.5% Acetic Acid | 0.1% Luxol Fast Blue in 95% Ethanol with 0.5% Acetic Acid |

| Staining Temperature | 56-60°C | 60°C | ~70°C (Microwave dependent) |

| Staining Time | 16-24 hours (overnight) | 4 hours | ~10-30 minutes |

| Primary Differentiation | 0.05% Lithium Carbonate | 0.05% Lithium Carbonate | 0.05% Lithium Carbonate |

| Secondary Differentiation | 70% Ethanol | 70% Ethanol | 70% Ethanol |

| Counterstain(s) | 0.1% Cresyl Violet | 0.1% Picro-Sirius Red, Harris' Hematoxylin | 0.1% Cresyl Violet (optional) |

| Myelin Color | Blue/Green | Blue/Green | Blue/Green |

| Neuron Color | Violet | Purple (from Hematoxylin) | Violet |

| Collagen Color | Not stained | Red | Not stained |

Experimental Protocols

The Classic Klüver-Barrera Method

This method remains a widely used and reliable technique for the simultaneous visualization of myelin and nerve cells.

Materials:

-

Formalin-fixed, paraffin-embedded tissue sections (10-15 µm)

-

Xylene

-

Ethanol (100%, 95%, 70%)

-

Distilled water

-

Luxol Fast Blue solution (0.1% LFB MBS in 95% ethanol with 0.5% glacial acetic acid)

-

0.05% Lithium Carbonate solution

-

0.1% Cresyl Violet solution

-

Mounting medium

Procedure:

-

Deparaffinization and Hydration:

-

Xylene: 2 changes, 3 minutes each.

-

100% Ethanol: 2 changes, 3 minutes each.

-

95% Ethanol: 2 changes, 3 minutes each.

-

Distilled water: rinse.

-

-

Luxol Fast Blue Staining:

-

Immerse slides in LFB solution in a 56-60°C oven overnight (16-24 hours).

-

-

Rinsing:

-

Rinse off excess stain with 95% ethanol.

-

Rinse in distilled water.

-

-

Differentiation:

-

Immerse slides in 0.05% lithium carbonate solution for 10-20 seconds.

-

Continue differentiation in 70% ethanol until gray and white matter are clearly distinguishable. This step may require microscopic monitoring.

-

Rinse thoroughly in distilled water.

-

-

Counterstaining with Cresyl Violet:

-

Immerse slides in pre-warmed (56-60°C) 0.1% Cresyl Violet solution for 5-10 minutes.

-

Rinse in distilled water.

-

-

Dehydration and Mounting:

-

Dehydrate through 95% ethanol, 100% ethanol (2 changes).

-

Clear in xylene (2 changes).

-

Mount with a resinous mounting medium.

-

Expected Results:

-

Myelin: Blue to green

-

Nissl substance (neurons): Violet

-

Nuclei: Pale violet

The MCOLL (Myelin-Collagen) Modification

This technique offers a more comprehensive view by simultaneously staining myelin, collagen, and cell nuclei, making it particularly useful for studying tissue fibrosis in conjunction with demyelination.

Materials:

-

All materials for the Klüver-Barrera method

-

0.1% Picro-Sirius Red solution

-

Harris' Hematoxylin

Procedure:

-

Deparaffinization, Hydration, and LFB Staining: Follow steps 1-3 of the Klüver-Barrera method.

-

Differentiation: Follow step 4 of the Klüver-Barrera method.

-

Collagen and Nuclear Staining:

-

Rinse in distilled water.

-

Stain in 0.1% Picro-Sirius Red solution for 30 minutes at room temperature.

-

Rinse in multiple changes of distilled water.

-

Counterstain with Harris' Hematoxylin for 3 minutes.

-

Rinse in tap water for 3-5 minutes.

-

-

Dehydration and Mounting: Follow step 6 of the Klüver-Barrera method.

Expected Results:

-

Myelin: Blue to green

-

Collagen: Red

-

Nuclei: Purple

Rapid Microwave-Assisted Luxol Fast Blue Staining

To address the time-consuming nature of the conventional method, microwave protocols have been developed to significantly reduce the staining time.[2][3][4]

Materials:

-

All materials for the Klüver-Barrera method

-

Laboratory-grade microwave oven

-

Plastic Coplin jars

Procedure:

-

Deparaffinization and Hydration: Follow step 1 of the Klüver-Barrera method.

-

Microwave Luxol Fast Blue Staining:

-

Place slides in a plastic Coplin jar with LFB solution.

-

Microwave at a low power setting for 1 minute, ensuring the solution does not boil.[5]

-

Allow slides to remain in the hot solution for an additional 20-30 minutes.[5] Alternatively, some protocols suggest microwaving for 10 minutes at 70°C.[6][7]

-

-

Rinsing and Differentiation: Follow steps 3 and 4 of the Klüver-Barrera method.

-

Counterstaining (Optional): If desired, follow step 5 of the Klüver-Barrera method.

-

Dehydration and Mounting: Follow step 6 of the Klüver-Barrera method.

Expected Results:

-

Similar to the Klüver-Barrera method, but achieved in a fraction of the time.

The Enduring Legacy of Luxol Fast Blue

From its introduction as a dual-staining technique to its adaptation for rapid, high-throughput applications, Luxol Fast Blue has proven to be a remarkably versatile and enduring tool in the field of neuroscience. Its ability to clearly and reliably delineate myelinated structures continues to make it an indispensable method for studying the healthy and diseased nervous system. By understanding the historical development and the nuances of its various technical applications, researchers can better leverage this powerful stain to advance our understanding of neurological function and pathology.

References

- 1. Luxol fast blue stain - Wikipedia [en.wikipedia.org]

- 2. academic.oup.com [academic.oup.com]

- 3. academic.oup.com [academic.oup.com]

- 4. Evaluation of Efficacy of Microwave Staining over Conventional Staining in Replicating Tissue Architecture: A Prospective Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. fdneurotech.com [fdneurotech.com]

- 6. newcomersupply.com [newcomersupply.com]

- 7. newcomersupply.com [newcomersupply.com]

A Technical Guide to Characterizing Solvent Blue 38 for Fluorescence Microscopy

For Researchers, Scientists, and Drug Development Professionals

Solvent Blue 38, also known as Luxol Fast Blue, is a dye commonly used in histology for staining myelin sheaths in the central nervous system.[1][2][3] Its utility in fluorescence microscopy, however, necessitates a thorough understanding of its spectral characteristics to ensure optimal experimental design and data interpretation.

Core Spectral Properties of a Fluorophore

The successful application of any fluorophore in fluorescence microscopy hinges on a precise knowledge of its spectral properties. These properties dictate the selection of appropriate excitation sources, emission filters, and its suitability for multicolor imaging experiments. The key spectral parameters to be determined are summarized in the table below.

| Spectral Property | Symbol | Description |

| Maximum Excitation Wavelength | λex | The wavelength at which the fluorophore absorbs light most efficiently. |

| Maximum Emission Wavelength | λem | The wavelength at which the fluorophore emits the most intense fluorescence. |

| Molar Extinction Coefficient | ε | A measure of how strongly a chemical species absorbs light at a given wavelength. |

| Fluorescence Quantum Yield | Φf | The ratio of photons emitted to photons absorbed, representing the efficiency of the fluorescence process. |

| Stokes Shift | The difference in nanometers between the maximum excitation and maximum emission wavelengths. | |

| Fluorescence Lifetime | τ | The average time the molecule spends in the excited state before returning to the ground state. |

Experimental Protocols for Spectral Characterization

To empower researchers to fully characterize this compound, this section details the standard experimental protocols for determining its key spectral properties.

Determining Molar Extinction Coefficient

The molar extinction coefficient (ε) is a critical parameter for quantifying the concentration of a substance in solution and is determined using the Beer-Lambert Law.[4][5][6]

Methodology:

-

Preparation of Stock Solution: Accurately weigh a small amount of this compound powder and dissolve it in a suitable solvent (e.g., methanol, as it is soluble at 1 mg/mL) to create a stock solution of known concentration.[1][2][7][8]

-

Serial Dilutions: Prepare a series of dilutions of the stock solution with the same solvent. The concentration range should be chosen to yield absorbance values within the linear range of the spectrophotometer, typically between 0.1 and 1.0.

-

Absorbance Measurement: Using a spectrophotometer, measure the absorbance of each dilution at the wavelength of maximum absorbance (λmax). A solution of the pure solvent should be used as a blank to zero the instrument.

-

Data Analysis: Plot a graph of absorbance versus concentration. The data should yield a straight line that passes through the origin.

-

Calculation: The molar extinction coefficient is calculated from the slope of the line according to the Beer-Lambert Law: A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).[4][6] The slope of the absorbance vs. concentration plot is equal to εl.

Measuring Excitation and Emission Spectra

The excitation and emission spectra define the optimal wavelengths for fluorophore excitation and detection.[9][10]

Methodology:

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent. The concentration should be low enough to avoid inner filter effects.

-

Instrumentation: Use a fluorescence spectrometer (fluorometer) for the measurements.

-

Emission Spectrum:

-

Set the excitation monochromator to the determined λmax from the absorbance measurements.

-

Scan the emission monochromator across a range of wavelengths longer than the excitation wavelength to collect the fluorescence emission spectrum.

-

-

Excitation Spectrum:

-

Set the emission monochromator to the wavelength of maximum emission (λem) determined from the emission spectrum.

-

Scan the excitation monochromator across a range of wavelengths shorter than the emission wavelength to collect the fluorescence excitation spectrum.

-

-

Data Correction: The raw spectra should be corrected for instrumental variations in lamp intensity and detector sensitivity as a function of wavelength.

Determining Fluorescence Quantum Yield

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process and is typically determined by a comparative method using a well-characterized standard.[11][12][13][14]

Methodology:

-

Selection of a Standard: Choose a reference fluorophore with a known quantum yield that absorbs and emits in a similar spectral region to this compound.

-

Preparation of Solutions: Prepare a series of dilute solutions of both the this compound sample and the reference standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize re-absorption effects.[14]

-

Absorbance and Fluorescence Measurements:

-

Measure the absorbance of each solution at the chosen excitation wavelength.

-

Measure the fluorescence emission spectrum for each solution using the same excitation wavelength and instrumental settings.

-

-

Data Analysis:

-

Integrate the area under the corrected fluorescence emission spectra for both the sample and the standard.

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. This should yield straight lines for both.

-

-

Calculation: The quantum yield of the sample (ΦX) can be calculated using the following equation:

ΦX = ΦST * (GradX / GradST) * (ηX2 / ηST2)

Where Φ is the quantum yield, Grad is the gradient of the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent. The subscripts X and ST refer to the unknown sample and the standard, respectively.[14]

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for characterizing the spectral properties of a fluorophore and for selecting a suitable fluorophore for a microscopy experiment.

References

- 1. This compound practical grade 1328-51-4 [sigmaaldrich.com]

- 2. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. cenmed.com [cenmed.com]

- 4. How to Determine the Extinction Coefficient | MtoZ Biolabs [mtoz-biolabs.com]

- 5. quora.com [quora.com]

- 6. How to Calculate Molar Absorptivity: 8 Steps (with Pictures) [wikihow.com]

- 7. This compound (C. I. 74180), 5 g, CAS No. 1328-51-4 | A to Z | Chemicals | Carl ROTH - International [carlroth.com]

- 8. C.I. This compound [chembk.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. iss.com [iss.com]

- 11. content.cld.iop.org [content.cld.iop.org]

- 12. agilent.com [agilent.com]

- 13. Making sure you're not a bot! [opus4.kobv.de]

- 14. chem.uci.edu [chem.uci.edu]

Methodological & Application

Step-by-step protocol for Luxol Fast Blue staining of brain tissue.

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for Luxol Fast Blue (LFB) staining of brain tissue, a common histological technique used to visualize myelin in the central nervous system. This method is crucial for studying neurodegenerative diseases, such as multiple sclerosis, and for assessing the effects of developmental compounds on myelination. The protocol includes reagent preparation, tissue processing, staining procedures, and counterstaining with cresyl violet to visualize neuronal cell bodies.

Introduction

Luxol Fast Blue (LFB) is a copper phthalocyanine dye that specifically binds to the phospholipids of the myelin sheath, resulting in a distinct blue to green color.[1][2] This allows for the clear differentiation of myelinated and unmyelinated areas within the brain and spinal cord.[2] The staining intensity is proportional to the amount of myelin present. For a comprehensive analysis of neuronal structures, LFB staining is often combined with a counterstain, such as cresyl violet, which stains the Nissl substance in the cytoplasm of neurons a violet color.[1][3] This dual staining allows for the simultaneous visualization of both myelinated fibers and neuronal cell bodies.[1][3]

Quantitative Data Summary

| Parameter | Value | Notes |

| Tissue Fixation | 10% Formalin | Ensures proper preservation of tissue morphology.[1] |

| Tissue Section Thickness | Paraffin: 5-10 µm; Frozen: 20-30 µm | Optimal thickness for reagent penetration and visualization.[1] |

| LFB Staining Solution | 0.1% Luxol Fast Blue in 95% Ethanol with 0.5% Glacial Acetic Acid | The primary staining solution for myelin.[1] |

| LFB Staining Temperature | 56-60°C | Higher temperatures facilitate faster and more intense staining.[1][4] |

| LFB Staining Duration | Overnight (16-24 hours) or 2-4 hours at 60°C | Duration can be adjusted based on desired staining intensity.[1][4][5] |

| Differentiating Solution | 0.05% Lithium Carbonate and 70% Ethanol | Used to remove excess LFB stain and differentiate white and gray matter.[1][5] |

| Counterstain Solution | 0.1% Cresyl Violet with Acetic Acid | Stains Nissl bodies in neurons for cellular localization.[1][6] |

| Counterstaining Duration | 30-40 seconds to 10 minutes | Time is critical and should be monitored microscopically.[1][6] |

Experimental Protocols

Reagent Preparation

-

0.1% Luxol Fast Blue Solution:

-

0.05% Lithium Carbonate Solution:

-

0.1% Cresyl Violet Solution:

Staining Procedure for Paraffin-Embedded Sections

-

Deparaffinization and Hydration:

-

Luxol Fast Blue Staining:

-

Rinsing:

-

Differentiation:

-

Immerse the slides in the 0.05% lithium carbonate solution for 30 seconds.[1][2]

-

Continue differentiation in 70% ethyl alcohol for 30 seconds.[1][2]

-

Rinse in distilled water.[1]

-

Check the differentiation microscopically. The gray matter should be clear, and the white matter should be sharply defined.[1][2] Repeat the differentiation steps if necessary.[1]

-

-

Counterstaining with Cresyl Violet:

-

Dehydration and Mounting:

Staining Procedure for Frozen Sections

For frozen sections, an initial de-fatting step may be necessary.[1] Place the sections in a 1:1 mixture of alcohol and chloroform for a few hours to overnight, then hydrate back to 95% ethyl alcohol before proceeding with the staining protocol.[1] The staining time in the Luxol Fast Blue solution should not exceed 16 hours.[1][2]

Expected Results

-

Neuropil: Pink to faint purple[3]

Signaling Pathways and Experimental Workflows

Caption: A flowchart illustrating the key steps in the Luxol Fast Blue staining protocol for brain tissue.

References

- 1. Luxol Fast Blue Staining Protocol for Myelin - IHC WORLD [ihcworld.com]

- 2. biotna.net [biotna.net]

- 3. Luxol fast blue stain - Wikipedia [en.wikipedia.org]

- 4. specialstains.rcpaqap.com.au [specialstains.rcpaqap.com.au]

- 5. fdneurotech.com [fdneurotech.com]

- 6. kumc.edu [kumc.edu]

- 7. research.chop.edu [research.chop.edu]

Application Notes and Protocols: Combined Staining with Solvent Blue 38 (Luxol Fast Blue) and Cresyl Violet

Audience: Researchers, scientists, and drug development professionals.

Introduction: The combined Luxol Fast Blue (LFB) and Cresyl Violet staining protocol is a cornerstone technique in neurohistology, enabling the simultaneous visualization of myelinated structures and neuronal cell bodies within the same tissue section. Solvent Blue 38, commercially known as Luxol Fast Blue, is a solvent dye that specifically stains the phospholipids of the myelin sheath, appearing as a vibrant blue or blue-green color.[1][2] Cresyl Violet is a basic aniline dye that binds to acidic components, such as the ribosomal RNA within the Nissl substance of neurons, staining them a distinct violet or purple.[3][4][5] This dual-staining method is invaluable for assessing neuronal health, demyelination, and the structural integrity of neural tissue in both the central and peripheral nervous systems.[1][6][7][8]

Principle of the Method: The protocol first employs Luxol Fast Blue, which is an acid-base reaction where the dye binds to the bases of phospholipids present in the myelin sheath.[2] This is followed by a differentiation step, typically using lithium carbonate and 70% ethanol, to remove excess stain from unmyelinated areas, thereby increasing the contrast between white and gray matter.[7][9] Subsequently, the tissue is counterstained with Cresyl Violet. This basic dye stains the Nissl bodies (rough endoplasmic reticulum) in the cytoplasm of neurons, allowing for the clear identification of neuronal cell bodies against the backdrop of myelinated fibers.[3][5]

Quantitative Data Summary

The following tables provide a summary of typical concentrations, incubation times, and conditions for the combined Luxol Fast Blue and Cresyl Violet staining protocol. These values may require optimization based on tissue type, fixation method, and section thickness.

Table 1: Solution Compositions

| Solution | Component | Concentration/Amount | Solvent |

|---|---|---|---|

| Luxol Fast Blue Solution | Luxol Fast Blue, MBS (this compound) | 0.1 g | 100 ml 95% Ethanol[1][9] |

| Glacial Acetic Acid | 0.5 ml | (added to above)[1][9] | |

| Cresyl Violet Solution | Cresyl Violet Acetate | 0.1 g | 100 ml Distilled Water[6][9] |

| Glacial Acetic Acid (add before use) | ~10-15 drops | (added to above)[6][9] | |

| LFB Differentiating Solution 1 | Lithium Carbonate | 0.05 g | 100 ml Distilled Water[1] |

| LFB Differentiating Solution 2 | Ethanol | 70% | Distilled Water |

| CV Differentiating Solution | Ethanol | 95% | Distilled Water |

Table 2: Key Protocol Parameters

| Step | Parameter | Value/Range | Notes |

|---|---|---|---|

| Tissue Fixation | Fixative | 10% Formalin | Paraformaldehyde is also common.[1][6] |

| Section Thickness | Paraffin Sections | 5-10 µm | For optimal reagent penetration.[1] |

| Frozen Sections | 20-30 µm | May require a defatting step.[1] | |

| LFB Staining | Temperature | 56-60°C or Room Temp | Higher temp shortens time.[7][9] |

| Incubation Time | 2 hours at 60°C or Overnight (16-24h) at RT | Overnight is common for thorough staining.[7][9] | |

| LFB Differentiation | Lithium Carbonate | 10-30 seconds | Visually check differentiation.[1][7] |

| 70% Ethanol | 20-30 seconds | Continue until gray matter is colorless.[1][7] | |

| Cresyl Violet Staining | Temperature | 57°C or Room Temp | Preheating can enhance staining.[9] |

| Incubation Time | 2-10 minutes | Time depends on desired intensity.[7][9] |

| CV Differentiation | 95% Ethanol | 1-5 minutes | Check microscopically.[1] |

Experimental Protocols

Protocol 1: Staining of Formalin-Fixed, Paraffin-Embedded Sections

This protocol is adapted for standard paraffin-embedded tissue sections of the brain or spinal cord.

Materials and Reagents:

-

Xylene

-

Ethanol (100%, 95%, 70%)

-

Distilled Water

-

Luxol Fast Blue Solution (see Table 1)

-

0.05% Lithium Carbonate Solution (see Table 1)

-